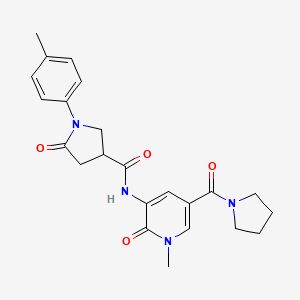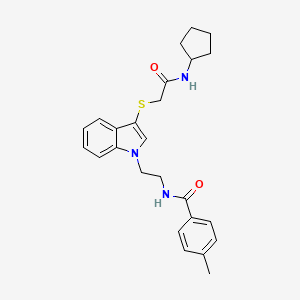![molecular formula C19H16Cl2N2O4S2 B2466031 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide CAS No. 865175-62-8](/img/structure/B2466031.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2O4S2 and its molecular weight is 471.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
- A study investigated the structure-activity relationships of various 6,5-heterocycles to improve metabolic stability in PI3Kα/mTOR inhibitors. They observed that certain derivatives, including those similar to the query compound, showed potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo. This demonstrates the potential use of such compounds in cancer therapy and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).
Antimicrobial Activity
- Several studies have shown the antimicrobial potential of compounds related to the query chemical. One study synthesized novel sulphonamide derivatives, including benzothiazole analogues, which displayed significant antimicrobial activity. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
In Vitro Antimalarial Activity
- The reactivity of N-(phenylsulfonyl)acetamide derivatives was explored in one study, leading to the synthesis of compounds with antimalarial properties. These included benzo[d]thiazol-2-ylthio derivatives, suggesting their potential application in antimalarial drug development (Fahim & Ismael, 2021).
Anticonvulsant Activity
- Research into heterocyclic compounds containing a sulfonamide thiazole moiety revealed that certain synthesized compounds showed protection against picrotoxin-induced convulsion. This indicates their potential application as anticonvulsant agents (Farag et al., 2012).
Antibacterial Agents
- A study on the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl) derivatives demonstrated that these compounds possess significant antibacterial activity. This suggests their potential application in combating bacterial infections (Borad et al., 2015).
Enzyme Inhibitory Potential
- New sulfonamides with benzodioxane and acetamide moieties were synthesized in a study, which exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential therapeutic application in diseases related to these enzymes (Abbasi et al., 2019).
Urease Inhibition
- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant activity in urease inhibition. This suggests their potential application in conditions where urease inhibition is beneficial (Gull et al., 2016).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S2/c1-3-8-23-15-6-5-13(29(2,25)26)10-17(15)28-19(23)22-18(24)11-27-16-7-4-12(20)9-14(16)21/h3-7,9-10H,1,8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJBOJZYKYPWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2465951.png)

![6-[[4-(4-ethoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2465955.png)
![8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)



![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)
![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)